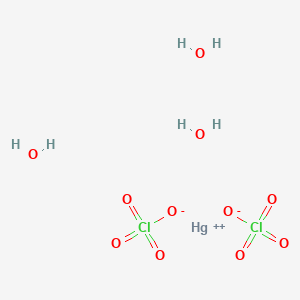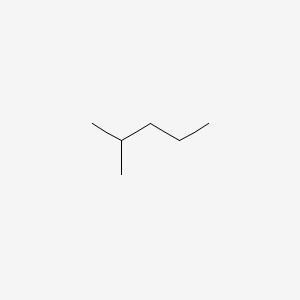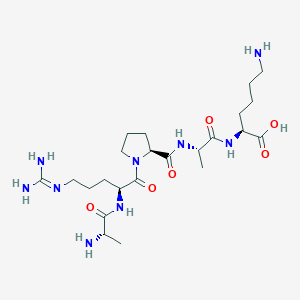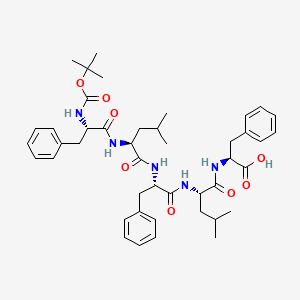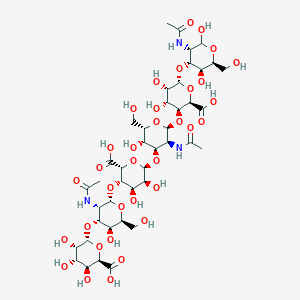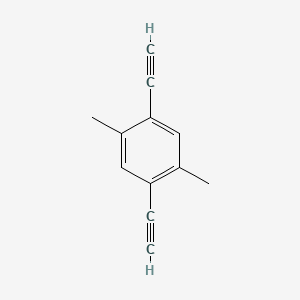
1,4-Diethynyl-2,5-dimethylbenzene
説明
1,4-Diethynyl-2,5-dimethylbenzene is a derivative of benzene where two acetylene groups are substituted at the 1 and 4 positions, and two methyl groups are at the 2 and 5 positions. This compound serves as a monomer for various polymerization reactions and is a key component in the synthesis of conductive polymers and bimetallic complexes with potential electronic applications .
Synthesis Analysis
The synthesis of 1,4-diethynylbenzene derivatives typically involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which is a stepwise process starting from dibromobenzene derivatives . The synthesis of related compounds, such as 1,4-diethynyl-2,5-bis-nonyloxy-benzene, follows a similar pathway, indicating the versatility and reliability of this synthetic approach for producing diethynylbenzene derivatives with various substituents .
Molecular Structure Analysis
X-ray diffraction studies have been used to determine the crystal structures of diethynylbenzene derivatives, revealing unique monomer packings that influence their solid-state polymerization behavior . The molecular structure of these compounds is crucial for their reactivity and the properties of the resulting polymers, as seen in the case of poly(1,4-diethynyl-2,5-dibutoxybenzene), which exhibits a polydiyne structure .
Chemical Reactions Analysis
1,4-Diethynyl-2,5-dimethylbenzene can undergo various coupling reactions, including oxidative coupling polymerization, which leads to polymers with high molecular weight and specific structural features such as polydiyne chains . The solid-state polymerization of diethynylbenzene derivatives is highly dependent on their crystal structures, as demonstrated by the different polymer yields observed upon gamma irradiation .
Physical and Chemical Properties Analysis
The physical and chemical properties of diethynylbenzene derivatives are influenced by their molecular structure and substituents. For instance, the introduction of alkoxy groups can affect the packing and intermolecular interactions in the solid state, as seen in the case of 2,5-dialkoxy-1,4-diethynylbenzene derivatives . The electrical properties, such as conductivity and photoconductivity, are also determined by the nature of the repeating units in the polymer chain . Additionally, the optical properties, including UV absorption and polarization spectroscopy, provide insights into the electronic structure and transition moment directions, which are essential for understanding the potential applications of these materials in electronic devices .
科学的研究の応用
Spin State Investigation in 1,4-Dehydrobenzenes
Research by Lockhart and Bergman (1981) explored the spin state(s) of 1,4-dehydrobenzenes, including those derived from diethynyl olefins like 1,4-Diethynyl-2,5-dimethylbenzene. They utilized methods such as spin correlation effect and VPC-MS analysis to conclude that products from 1,4-dehydrobenzenes at elevated temperatures arise predominantly from the singlet state of the biradical (Lockhart & Bergman, 1981).
Surface Chemistry with Silver Adatoms
Liu et al. (2016) demonstrated the stabilization of silver adatoms using 1,4-diethynyl-2,5-dimethylbenzene on Ag(111) surfaces. This study highlighted the ability of the compound to create ordered two-dimensional arrays of silver adatoms, a finding significant for materials science and nanotechnology (Liu et al., 2016).
On-surface Polymerization
Eichhorn, Heckl, and Lackinger (2013) investigated the polymerization of 1,4-diethynylbenzene on Cu(111) surfaces. Their findings are relevant to the fields of surface chemistry and material science, particularly for the fabrication of covalent networks and nanostructures (Eichhorn et al., 2013).
Radiation-Induced Polymerization
Hagihara et al. (1986) studied the radiation-induced polymerization of crystalline diethynylbenzene derivatives, including 1,4-diethynylbenzene. Their work contributes to the understanding of the solid-state polymerization process influenced by crystal structures (Hagihara et al., 1986).
Synthesis of Star Polymers
Minaki, Kanki, and Masuda (2003) utilized 1,4-diethynyl-2,5-dimethylbenzene in the synthesis of star polymers, a technique important in polymer chemistry for creating materials with specific properties (Minaki et al., 2003).
特性
IUPAC Name |
1,4-diethynyl-2,5-dimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10/c1-5-11-7-10(4)12(6-2)8-9(11)3/h1-2,7-8H,3-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELAPHCQGFQIEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C#C)C)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diethynyl-2,5-dimethylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



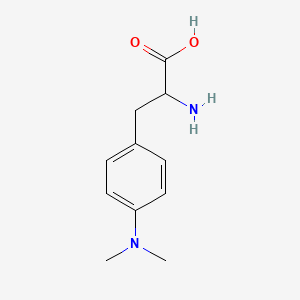
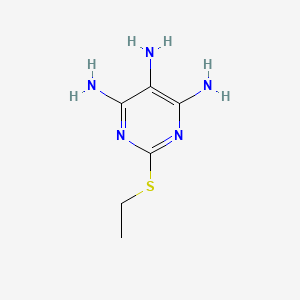
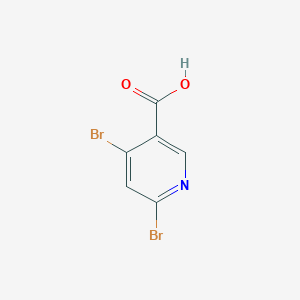
![2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B3029629.png)
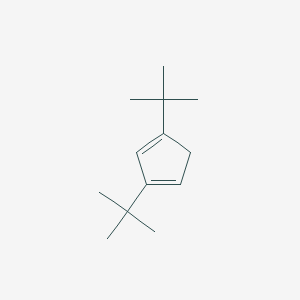


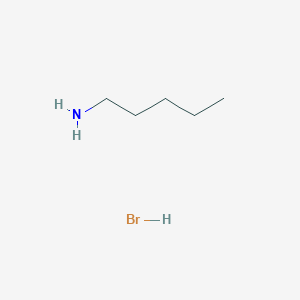
![3-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B3029638.png)
